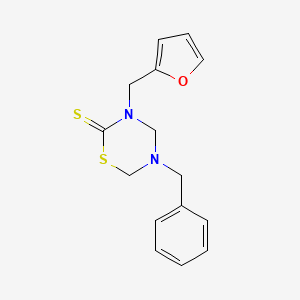
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is a chemical compound with the molecular formula C9H16O2Si It is characterized by the presence of a tetrahydrofuran ring substituted with a trimethylsilyl-ethynyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol typically involves the Sonogashira cross-coupling reaction. This reaction is performed between a tetrahydrofuran derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the trimethylsilyl group could result in various functionalized tetrahydrofuran derivatives.
科学研究应用
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the tetrahydrofuran ring.
3-((Trimethylsilyl)ethynyl)pyridine: Contains a pyridine ring instead of a tetrahydrofuran ring.
3-((Trimethylsilyl)ethynyl)thiophene: Contains a thiophene ring instead of a tetrahydrofuran ring
Uniqueness
3-((Trimethylsilyl)ethynyl)tetrahydrofuran-3-ol is unique due to the combination of the tetrahydrofuran ring and the trimethylsilyl-ethynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
分子式 |
C9H16O2Si |
|---|---|
分子量 |
184.31 g/mol |
IUPAC 名称 |
3-(2-trimethylsilylethynyl)oxolan-3-ol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)7-5-9(10)4-6-11-8-9/h10H,4,6,8H2,1-3H3 |
InChI 键 |
PVWJSZFYROJGIJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1(CCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-](/img/structure/B13995978.png)
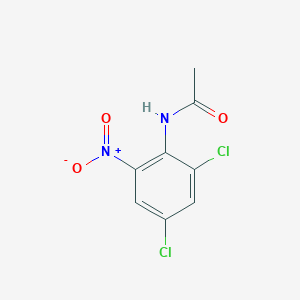

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)
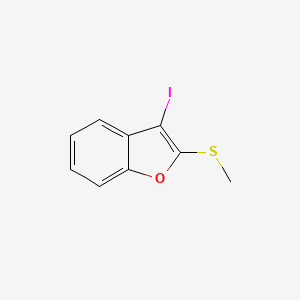
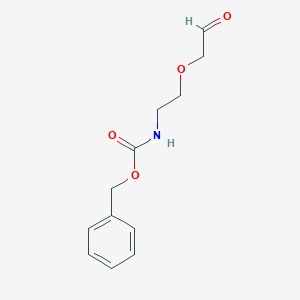
![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
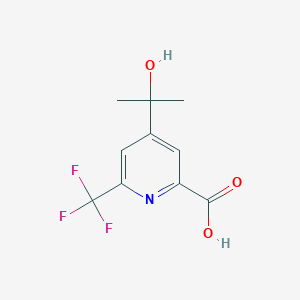

![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)

